1,4-Dioxane-2,3-diol

Catalog No.
S1547133
CAS No.
4845-50-5
M.F
C4H8O4
M. Wt
120.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxane-2,3-diol

CAS Number

4845-50-5

Product Name

1,4-Dioxane-2,3-diol

IUPAC Name

1,4-dioxane-2,3-diol

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

InChI

InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2

InChI Key

YLVACWCCJCZITJ-UHFFFAOYSA-N

SMILES

C1COC(C(O1)O)O

Canonical SMILES

C1COC(C(O1)O)O

The exact mass of the compound 1,4-Dioxane-2,3-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57544. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Dioxane-2,3-diol (CAS 4845-50-5), also known as 2,3-dihydroxy-1,4-dioxane or glyoxal monoethylene acetal, is a stable, crystalline cyclic hemiacetal that serves as a direct synthetic equivalent to anhydrous glyoxal. Unlike standard commercial glyoxal, which is supplied as a 40% aqueous solution containing a complex mixture of hydrated oligomers, 1,4-dioxane-2,3-diol provides a precise 1:1 stoichiometric delivery of reactive glyoxal under strictly anhydrous conditions. As a crystalline solid with a melting point of 91–95 °C, it offers exceptional shelf stability and handling ease, making it a critical precursor for moisture-sensitive condensations, advanced N-heterocycle manufacturing, and the synthesis of N-heterocyclic carbene (NHC) ligands where aqueous reagents would compromise yield and purity.

Substituting 1,4-dioxane-2,3-diol with standard 40% aqueous glyoxal or glyoxal trimer dihydrate introduces significant process liabilities in moisture-sensitive workflows. Aqueous glyoxal contains bulk water and exists as a dynamic equilibrium of hydrated monomers, dimers, and trimers, which complicates precise stoichiometric control and actively hydrolyzes sensitive intermediates like diimines during Schiff base formation. Conversely, attempting to generate and use true anhydrous glyoxal monomer requires hazardous in situ preparation (heating hydrates with phosphorus pentoxide) and results in a highly unstable gas that rapidly polymerizes even at low temperatures. 1,4-Dioxane-2,3-diol bypasses both failure modes by acting as a stable, bench-ready solid that cleanly releases reactive glyoxal and inert ethylene glycol upon activation, preventing water-induced side reactions and ensuring reproducible scale-up .

Bench-Stable Crystalline Form vs. Rapid Polymerization of Anhydrous Glyoxal

True anhydrous glyoxal is notoriously difficult to handle; it must be freshly distilled over phosphorus pentoxide and trapped at low temperatures, rapidly polymerizing into an unusable solid if allowed to warm. In stark contrast, 1,4-dioxane-2,3-diol exists as a stable crystalline solid (mp 91–95 °C) that can be stored under standard ambient conditions without degrading or polymerizing. This eliminates the need for hazardous, on-demand generation of anhydrous glyoxal gas, allowing for standardized procurement and extended shelf life in industrial and laboratory settings .

Evidence DimensionReagent shelf stability and physical state at 25 °C
Target Compound DataStable crystalline solid (no polymerization during standard storage)
Comparator Or BaselineAnhydrous glyoxal monomer (rapidly polymerizes; requires cryogenic trapping)
Quantified DifferenceComplete elimination of in situ generation and low-temperature handling requirements
ConditionsStandard laboratory storage and handling conditions

Enables the procurement of a stable, off-the-shelf reagent for anhydrous glyoxal chemistry, drastically reducing process complexity and safety hazards.

Superior Yields in N-Heterocyclic Carbene (NHC) Precursor Synthesis

In the synthesis of sterically hindered ethylenediamine derivatives—critical precursors for N-heterocyclic carbene (NHC) catalysts—the presence of water severely limits the formation of the intermediate diimine. Utilizing 1,4-dioxane-2,3-diol as the anhydrous glyoxal source in the condensation with complex chromanylamines, followed by reduction, yields the target diamine in 90% yield. Using aqueous glyoxal in such moisture-sensitive Schiff base condensations typically results in substantial hydrolysis and drastically lower yields, making the stable acetal the preferred choice for high-value catalyst manufacturing[1].

Evidence DimensionIsolated yield of complex ethylenediamine precursors
Target Compound Data90% yield using 1,4-dioxane-2,3-diol
Comparator Or Baseline40% aqueous glyoxal (prone to hydrolysis, resulting in significantly lower yields of sensitive imines)
Quantified DifferenceSubstantial yield improvement due to the exclusion of water during condensation
ConditionsCondensation of chromanylamine with glyoxal equivalent, followed by NaBH3CN reduction

Maximizes the conversion of expensive, custom-synthesized amines into high-value NHC ligands by preventing hydrolytic degradation.

Predictable Stoichiometry vs. Complex Oligomeric Hydrates

Standard 40% aqueous glyoxal and commercial glyoxal trimer dihydrate exist as complex, dynamic mixtures of hydrated oligomers, which complicates exact stoichiometric dosing in precision synthesis. 1,4-Dioxane-2,3-diol provides a precise 1:1 molar equivalent of glyoxal. During the reaction, it cleanly unmasks to deliver the reactive dialdehyde while releasing exactly one equivalent of ethylene glycol as the sole byproduct. This predictable behavior simplifies purification and avoids the variable reactivity associated with the unmasking of unpredictable polymeric glyoxal hydrates .

Evidence DimensionStoichiometric purity and byproduct generation
Target Compound Data1:1 glyoxal delivery with exactly 1 equivalent of ethylene glycol byproduct
Comparator Or BaselineAqueous glyoxal / glyoxal trimer (variable oligomeric mixtures with bulk water)
Quantified Difference100% defined monomeric equivalence vs. dynamic oligomeric mixture
ConditionsStandard condensation reactions in organic solvents

Ensures high reproducibility and simplifies downstream purification in pharmaceutical and fine chemical manufacturing.

Synthesis of N-Heterocyclic Carbene (NHC) Ligands

Ideal for the anhydrous condensation of sterically hindered or electron-rich primary amines to form diimines, which are subsequently reduced to diamines for NHC catalyst preparation, where water would otherwise hydrolyze the imine intermediate [1].

Manufacturing of Complex N-Heterocycles

The reagent of choice for synthesizing pyrazines, quinoxalines, and imidazoles where the presence of water from standard aqueous glyoxal would lead to side reactions, low yields, or difficult purifications .

Precision RNA Structural Probing

Utilized in biochemical assays where precise, stoichiometric amounts of glyoxal are required to react with free guanines in RNA without altering the aqueous buffer dynamics unpredictably .

Advanced Polymer Cross-Linking

Employed in the formulation of specialty polymers and resins where anhydrous cross-linking is necessary to maintain material integrity and prevent moisture-induced phase separation .

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4845-50-5

General Manufacturing Information

Paper manufacturing
1,4-Dioxane-2,3-diol: ACTIVE

Dates

Last modified: 08-15-2023

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